molecular formula C25H34FN7O B10819339 Jak2/flt3-IN-1

Jak2/flt3-IN-1

货号 B10819339
分子量: 467.6 g/mol
InChI 键: CVLXNRIQVFIVGY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

Flonoltinib is synthesized through a series of chemical reactions involving the selective inhibition of Janus kinase 2 and FMS-like tyrosine kinase 3. The synthetic route typically involves the use of high-performance liquid chromatography and mass spectrometry to measure the plasma concentrations of the compound .

Industrial Production Methods

The industrial production of Flonoltinib involves large-scale synthesis using advanced techniques such as ultra-high-performance liquid chromatography tandem mass spectrometry. This method ensures high purity and consistency of the compound .

化学反应分析

Types of Reactions

Flonoltinib undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of Flonoltinib that retain its inhibitory properties against Janus kinase 2 and FMS-like tyrosine kinase 3 .

科学研究应用

Flonoltinib has a wide range of scientific research applications, including:

作用机制

Flonoltinib exerts its effects by selectively inhibiting Janus kinase 2 and FMS-like tyrosine kinase 3. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in target cells. The molecular targets involved include the pseudokinase domain JH2 and the kinase domain JH1 of Janus kinase 2 .

相似化合物的比较

Similar Compounds

    Ruxolitinib: A Janus kinase 1 and Janus kinase 2 inhibitor used in the treatment of myelofibrosis.

    Fedratinib: A dual Janus kinase 2 and FMS-like tyrosine kinase 3 inhibitor approved for the treatment of myelofibrosis.

Uniqueness of Flonoltinib

Flonoltinib is unique in its high selectivity for Janus kinase 2 over the Janus kinase family and its ability to stably bind to the pseudokinase domain JH2. This selectivity and stability contribute to its better efficacy and safety profile compared to other inhibitors like ruxolitinib .

属性

分子式

C25H34FN7O

分子量

467.6 g/mol

IUPAC 名称

2-[[1-[2-fluoro-4-[[5-methyl-4-(1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]phenyl]piperidin-4-yl]-methylamino]ethanol

InChI

InChI=1S/C25H34FN7O/c1-17(2)33-16-19(15-28-33)24-18(3)14-27-25(30-24)29-20-5-6-23(22(26)13-20)32-9-7-21(8-10-32)31(4)11-12-34/h5-6,13-17,21,34H,7-12H2,1-4H3,(H,27,29,30)

InChI 键

CVLXNRIQVFIVGY-UHFFFAOYSA-N

规范 SMILES

CC1=CN=C(N=C1C2=CN(N=C2)C(C)C)NC3=CC(=C(C=C3)N4CCC(CC4)N(C)CCO)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。